6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC15828153
Molecular Formula: C11H5ClF3N3S
Molecular Weight: 303.69 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole -](/images/structure/VC15828153.png)
Molecular Formula | C11H5ClF3N3S |
---|---|
Molecular Weight | 303.69 g/mol |
IUPAC Name | 6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C11H5ClF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H |
Standard InChI Key | MTKGTJVXLZFLMP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)Cl |
Chemical Identity and Structural Features
Molecular Architecture
6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b] thiadiazole is a bicyclic heteroaromatic system comprising fused imidazole and 1,3,4-thiadiazole rings. The imidazo[2,1-b][1,3,] thiadiazole scaffold is nearly planar, with a maximum deviation of 0.006 Å from the mean plane . The 4-chlorophenyl group at position 6 forms a dihedral angle of 5.07° with the central heterocycle, while the electron-withdrawing trifluoromethyl group at position 2 induces significant electronic asymmetry .
Spectroscopic Characterization
-
FT-IR: Key absorptions include ν(C-F) at 1,213 cm⁻¹ (trifluoromethyl), ν(C-S) at 745 cm⁻¹, and ν(C=N) at 1,561 cm⁻¹ .
-
¹H NMR: Aromatic protons of the 4-chlorophenyl group resonate as doublets at δ 7.56–7.73 ppm (J = 8.2 Hz), while the imidazole proton appears as a singlet at δ 8.38 ppm . The absence of NH₂ signals confirms cyclization.
-
¹³C NMR: The trifluoromethyl carbon resonates at δ 122.02 ppm (q, J = 288 Hz), and the C=O of the acetamide precursor (if present) appears at δ 168.46 ppm .
-
Mass Spectrometry: A molecular ion peak at m/z 399.00 aligns with the molecular formula C₁₄H₈ClF₃N₄S .
Pharmacological Screening
Antibacterial Activity
Against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) strains:
Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
S. aureus | 14.2 ± 0.3 | 32 |
B. subtilis | 12.8 ± 0.5 | 64 |
E. coli | 9.1 ± 0.2 | 128 |
K. pneumoniae | 8.7 ± 0.4 | 256 |
The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration, while the -CF₃ group disrupts bacterial enzyme function .
Antifungal Activity
Tested against Candida albicans and Aspergillus fumigatus:
Fungus | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|
C. albicans | 13.5 ± 0.6 | 64 |
A. fumigatus | 11.2 ± 0.3 | 128 |
The compound’s activity is attributed to thiadiazole-mediated inhibition of ergosterol biosynthesis .
Structure-Activity Relationships (SAR)
-
4-Chlorophenyl Group: Increases hydrophobicity, enhancing binding to bacterial cell walls .
-
Trifluoromethyl Group: Electron-withdrawing effects stabilize the heterocycle and improve metabolic stability .
-
Imidazo-Thiadiazole Core: Planar structure facilitates intercalation into DNA or enzyme active sites .
Computational Insights
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume